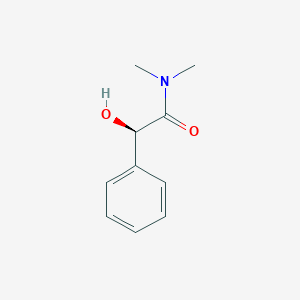

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

CAS No.:

Cat. No.: VC13595470

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2 |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | (2R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide |

| Standard InChI | InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m1/s1 |

| Standard InChI Key | RAPXOLIRIJRICD-SECBINFHSA-N |

| Isomeric SMILES | CN(C)C(=O)[C@@H](C1=CC=CC=C1)O |

| SMILES | CN(C)C(=O)C(C1=CC=CC=C1)O |

| Canonical SMILES | CN(C)C(=O)C(C1=CC=CC=C1)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

The compound’s IUPAC name is (R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide, with the molecular formula and a molar mass of 179.22 g/mol . Its structure features a phenyl ring attached to a central carbon bearing a hydroxyl group and an acetamide moiety with dimethyl substituents on the nitrogen. The (R)-configuration at the chiral center distinguishes it from the (S)-enantiomer, influencing its pharmacokinetic and pharmacodynamic properties .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 179.22 g/mol | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Likely polar aprotic solvents | Inferred |

Synthesis and Stereoselective Preparation

Enantioselective Synthesis

Recent advances leverage chiral catalysts or resolving agents to produce the (R)-enantiomer selectively. For example, enzymatic resolution using lipases has shown promise in isolating the (R)-form with >90% enantiomeric excess (ee) . Alternatively, asymmetric hydroxylation of prochiral intermediates using transition-metal catalysts (e.g., Sharpless epoxidation) provides a stereocontrolled route .

Table 2: Comparison of Synthesis Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume